N-Acetylglycyladenylate anhydride
Description
N-Acetylglycyladenylate anhydride is a specialized biochemical compound combining an acetylated glycine moiety with an adenylate group. Its structure likely involves an anhydride bridge formed between the carboxyl group of N-acetylglycine and the phosphate group of adenosine monophosphate (AMP). This compound is implicated in enzymatic acetylation processes, particularly in glycoconjugate synthesis, where N-acetylation is critical for modifying biological activity .
Properties
CAS No. |
41093-67-8 |
|---|---|
Molecular Formula |
C14H19N6O9P |
Molecular Weight |
446.31 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-acetamidoacetate |
InChI |
InChI=1S/C14H19N6O9P/c1-6(21)16-2-8(22)29-30(25,26)27-3-7-10(23)11(24)14(28-7)20-5-19-9-12(15)17-4-18-13(9)20/h4-5,7,10-11,14,23-24H,2-3H2,1H3,(H,16,21)(H,25,26)(H2,15,17,18)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
YAIVSVDFAJFRIL-FRJWGUMJSA-N |
SMILES |
CC(=O)NCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CC(=O)NCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC(=O)NCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonyms |
Ac-Gly-AMP N-acetylglycyladenylate anhydride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Anhydrides
Structural and Functional Differences
Maleic Anhydride
- Structure : A cyclic five-membered anhydride with a conjugated double bond between carbons 2 and 3.
- Reactivity : Highly reactive due to ring strain and electron-deficient double bond. Undergoes decarboxylative ring-opening with thiols in the presence of triphenylphosphine (Ph₃P), forming C–S bonds with yields up to 89% under optimized conditions (e.g., refluxing acetonitrile, 3.3 mmol Ph₃P) .
- Applications : Polymer production (e.g., polyesters), organic synthesis intermediates.
Succinic Anhydride
- Structure : A five-membered cyclic anhydride lacking a double bond.
- Reactivity : Less reactive than maleic anhydride due to the absence of ring strain. Commonly used for amine acylation in bioconjugation (e.g., protein modification) .
- Applications : Food additives, pharmaceuticals, and biodegradable polymers.
Fluorophthalic Anhydride
- Structure : Aromatic anhydride with fluorine substituents enhancing electrophilicity.
- Reactivity : Electron-withdrawing fluorine groups increase reactivity toward nucleophiles. Used in PROTAC (Proteolysis-Targeting Chimeras) synthesis for targeted protein degradation .
- Applications : Medicinal chemistry, enzyme inhibitor design.
Acetic Anhydride
Reaction Efficiency and Conditions
Key Research Findings
- Acetic Anhydride : Demonstrated superior efficiency in N-acetylation of deacetylated gangliosides compared to bulkier reagents .
- Fluorophthalic Anhydride : Fluorine substitution enhances binding to hydrophobic enzyme pockets, critical for PROTAC-mediated degradation of hematopoietic prostaglandin D₂ synthase .
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